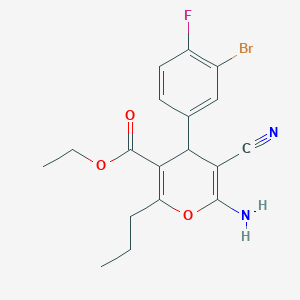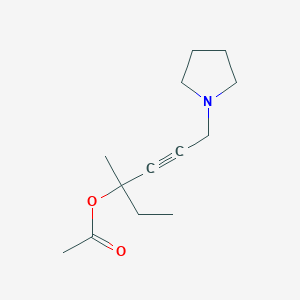
1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE is a synthetic organic compound that belongs to the class of acetates It is characterized by the presence of a pyrrolidinyl group attached to a butynyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE typically involves the following steps:
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Attachment to the Butynyl Backbone: The pyrrolidinyl group is then attached to the butynyl backbone through a nucleophilic substitution reaction.
Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted acetates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE involves its interaction with specific molecular targets. The pyrrolidinyl group may interact with enzymes or receptors, modulating their activity. The acetate group can undergo hydrolysis, releasing acetic acid and the active moiety, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL PROPIONATE: Similar structure with a propionate group instead of an acetate group.
1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL BENZOATE: Contains a benzoate group instead of an acetate group.
Uniqueness
1-ETHYL-1-METHYL-4-(1-PYRROLIDINYL)-2-BUTYNYL ACETATE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the acetate group can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3-methyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-13(3,16-12(2)15)8-7-11-14-9-5-6-10-14/h4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLETVZCVZIVNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE](/img/structure/B5066401.png)
![1-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]-N-methyl-N-(thiophen-3-ylmethyl)methanamine](/img/structure/B5066406.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-pyrimidin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)
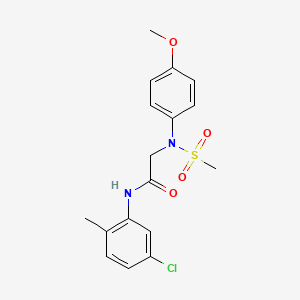
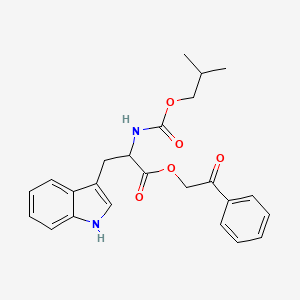
![Methyl 4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzoate](/img/structure/B5066449.png)
![2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B5066455.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5066465.png)
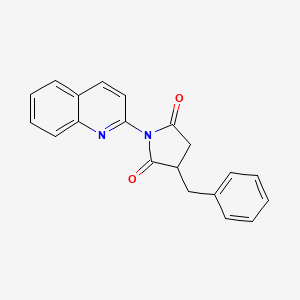
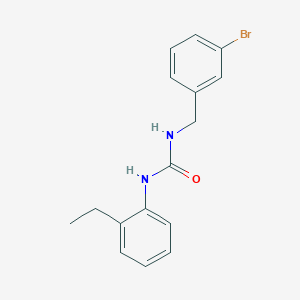
![(5E)-3-CYCLOHEXYL-5-[(2E)-3-[4-(DIMETHYLAMINO)PHENYL]PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5066496.png)
![2-[Methyl(2-methylpropoxy)phosphinothioyl]acetonitrile](/img/structure/B5066503.png)
![1-[6-(3-phenoxyphenoxy)hexyl]piperidine](/img/structure/B5066506.png)
